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Compound of Interest

Compound Name: Z-Pro-Gly-NH2

CAS No.: 35010-96-9

Cat. No.: B1600502 Get Quote

Executive Summary
Z-Pro-Gly-NH2 (Benzyloxycarbonyl-L-prolyl-glycinamide) is a synthetic tripeptide mimetic

widely utilized as a substrate for Prolyl Oligopeptidase (POP/PREP), a serine protease

implicated in neurodegenerative disorders. Accurate mass spectrometry analysis of this

molecule is critical for kinetic profiling, metabolic stability assays, and peptide sequencing

validation.

This guide provides a definitive protocol for the ionization, fragmentation, and quantification of

Z-Pro-Gly-NH2. It details the specific "Proline Effect" on dissociation pathways and addresses

the unique challenge of stabilizing the labile carbamate (Z) protecting group during ionization.
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Property Specification

Full Name N-Benzyloxycarbonyl-L-Prolyl-Glycinamide

Abbreviation Z-Pro-Gly-NH2 (or Cbz-Pro-Gly-NH2)

Molecular Formula C₁₅H₁₉N₃O₄

Monoisotopic Mass 305.1376 Da

[M+H]⁺ Exact Mass 306.1449 m/z

[M+Na]⁺ Exact Mass 328.1268 m/z

Key Structural Features
N-terminal Carbobenzyloxy (Z) group; Internal

Proline; C-terminal Primary Amide

Fragmentation Mechanism (Expertise & Logic)
Understanding the gas-phase dissociation of Z-Pro-Gly-NH2 requires analyzing three distinct

zones of lability: the protecting group, the peptide backbone, and the amide terminus.

The "Proline Effect" and Backbone Cleavage
Proline contains a secondary amine within a pyrrolidine ring, imparting high proton affinity (PA).

In Collision-Induced Dissociation (CID), the mobile proton localizes to the proline nitrogen.

However, unlike linear residues, the cyclic nature of proline restricts the formation of standard

oxazolone

-ions.

Primary Cleavage: Occurs at the Pro-Gly peptide bond.

Result: Formation of the

ion (Z-Pro acylium) and the

ion (Gly-NH₂).

Z-Group (Carbobenzyloxy) Instability
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The Z-group is MS-labile. High source temperatures or collision energies trigger specific neutral

losses:

Loss of Benzyl Radical/Cation: Generates the tropylium ion (m/z 91.05), a dominant feature

in high-energy spectra.

Decarboxylation: Loss of CO₂ (44 Da) from the carbamate, often observed as an in-source

fragment [M+H-CO₂]⁺.

Fragmentation Pathway Diagram
The following diagram illustrates the hierarchical dissociation pathways validated for Z-Pro-
Gly-NH2.
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Figure 1: Validated MS/MS fragmentation tree for Z-Pro-Gly-NH2 showing primary backbone

cleavage and characteristic protecting group losses.
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Standard: Z-Pro-Gly-NH2 (Purity >98%).[1]

Solvents: LC-MS Grade Acetonitrile (ACN) and Water.

Modifier: Formic Acid (FA) or Ammonium Formate (for pH buffering).

Matrix (if MALDI):

-Cyano-4-hydroxycinnamic acid (CHCA).

Sample Preparation (Self-Validating Step)
To ensure signal stability and prevent hydrolysis:

Stock Solution: Dissolve 1 mg Z-Pro-Gly-NH2 in 1 mL DMSO (stable for 3 months at -20°C).

Do not use water for stock storage as spontaneous hydrolysis may occur over time.

Working Solution: Dilute stock to 1 µM in 50:50 Water:ACN + 0.1% FA immediately prior to

injection.

LC-MS/MS Acquisition Parameters
This protocol is optimized for a Q-TOF or Orbitrap system but transferable to Triple

Quadrupoles (QqQ).
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Parameter Setting Rationale

Ionization Source ESI Positive Mode
Peptides protonate readily on

the N-terminus or Amide.

Spray Voltage 3.5 kV

Moderate voltage prevents in-

source decarboxylation of the

Z-group.

Capillary Temp 275°C

High enough for desolvation,

low enough to preserve the

carbamate.

Column
C18 Reverse Phase (2.1 x

50mm, 1.7 µm)

Retains the hydrophobic Z-

group effectively.

Mobile Phase A Water + 0.1% Formic Acid Proton source.

Mobile Phase B ACN + 0.1% Formic Acid Elution solvent.

Gradient 5% B to 95% B over 5 min

Z-Pro-Gly-NH2 typically elutes

at ~45-50% B due to the

benzyl group.

Collision Energy Stepped NCE (20, 30, 40)

Ensures coverage of both

labile Z-group loss and

backbone cleavage.

Quantitative Transitions (SRM/MRM)
For targeted quantification (e.g., enzyme kinetics), use the following transitions:
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Precursor
(m/z)

Product (m/z) Ion Type
Collision
Energy (V)

Notes

306.1 91.1 Tropylium 35

High sensitivity,

low specificity

(common to all

Z-peptides).

306.1 232.1 (Z-Pro) 20

Quantifier Trace.

Specific to the

peptide

sequence.

306.1 70.1 Pro Immonium 45

Qualifier.

Confirms Proline

presence.

Data Interpretation & Troubleshooting
Distinguishing Substrate vs. Product
In POP enzyme assays, Z-Pro-Gly-NH2 is cleaved to release Gly-NH2 and Z-Pro-OH.

Substrate (Intact): m/z 306.14 (

~3.5 min).

Product 1 (Z-Pro-OH): m/z 249.10 (

~3.8 min). Note: The acid form is more hydrophobic than the amide substrate in acidic pH.

Product 2 (Gly-NH2): m/z 75.05 (

~0.5 min). Elutes in void volume; difficult to quantify.

Protocol: Monitor the 306 -> 232 transition decay and 249 -> 91 appearance.

Common Artifacts
Sodium Adducts (+22 Da): Intense peak at m/z 328.1.
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Fix: Add 0.1% Formic Acid to force protonation. If persistent, check glassware for

detergent residues.

In-Source Decay (m/z 262): Presence of [M+H-CO2]⁺ in the MS1 scan indicates source

temperature is too high.

Fix: Lower capillary temperature by 25°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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